molecular formula C12H15BN2O2 B1369431 4-Cyanopyridine-3-boronic acid pinacol ester CAS No. 878194-91-3

4-Cyanopyridine-3-boronic acid pinacol ester

Cat. No.: B1369431
CAS No.: 878194-91-3
M. Wt: 230.07 g/mol
InChI Key: DQQFRFWEPQBNEN-UHFFFAOYSA-N
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Description

4-Cyanopyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and an isonicotinonitrile moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanopyridine-3-boronic acid pinacol ester typically involves the reaction of isonicotinonitrile with a boronic ester precursor. One common method includes the use of pinacolborane as the boronic ester precursor, which reacts with isonicotinonitrile under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyanopyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Cyanopyridine-3-boronic acid pinacol ester primarily involves the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides to form new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, enabling the coupling reaction to proceed efficiently .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Cyanopyridine-3-boronic acid pinacol ester lies in its isonicotinonitrile moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-8-15-6-5-9(10)7-14/h5-6,8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFRFWEPQBNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00580817
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878194-91-3
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00580817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 878194-91-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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